molecular formula C17H34Si2 B14207704 Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane CAS No. 834897-81-3

Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane

Cat. No.: B14207704
CAS No.: 834897-81-3
M. Wt: 294.6 g/mol
InChI Key: AKKHPIOVRWRUGZ-UHFFFAOYSA-N
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Description

Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not commonly found in nature and is typically synthesized for specific industrial and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane involves the use of trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . These agents are used to introduce trimethylsilyl groups into the molecule. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar trimethylsilylating agents. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetics of therapeutic agents.

    Industry: Utilized in the production of advanced materials, including silicones and polymers.

Mechanism of Action

The mechanism by which Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, enhance solubility, and protect sensitive functional groups during chemical reactions . The pathways involved often include the formation of stable silicon-carbon bonds, which are resistant to hydrolysis and oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane is unique due to its specific arrangement of trimethylsilyl groups and the presence of a methylidene group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in synthesis and material science .

Properties

CAS No.

834897-81-3

Molecular Formula

C17H34Si2

Molecular Weight

294.6 g/mol

IUPAC Name

trimethyl-[4-(trimethylsilylmethylidene)dec-1-ynyl]silane

InChI

InChI=1S/C17H34Si2/c1-8-9-10-11-13-17(16-19(5,6)7)14-12-15-18(2,3)4/h16H,8-11,13-14H2,1-7H3

InChI Key

AKKHPIOVRWRUGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C[Si](C)(C)C)CC#C[Si](C)(C)C

Origin of Product

United States

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